molecular formula C19H22N2O3 B268210 N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide

N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide

Cat. No. B268210
M. Wt: 326.4 g/mol
InChI Key: DJUNZEZNXQGMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by Bayer AG in 2001 and has since been extensively studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

BAY 11-7082 inhibits the activation of the NF-κB pathway by preventing the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. This results in the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus, where it regulates the expression of various pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6). It has also been shown to inhibit the expression of various adhesion molecules, which play a critical role in the recruitment of immune cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of BAY 11-7082 is its specificity for the NF-κB pathway. This allows for the selective inhibition of this pathway without affecting other signaling pathways. However, it is important to note that BAY 11-7082 has a relatively short half-life and is rapidly metabolized in vivo, which may limit its efficacy in certain experimental settings.

Future Directions

There are several future directions for the research and development of BAY 11-7082. One potential application is in the development of novel anti-inflammatory and anti-cancer therapies. BAY 11-7082 may also have potential applications in the treatment of neurodegenerative diseases, as the NF-κB pathway has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of BAY 11-7082, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of BAY 11-7082 involves the condensation of 2-ethoxybenzoic acid with 3-aminobenzoylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain BAY 11-7082 in its pure form.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its anti-inflammatory properties and has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway plays a critical role in the regulation of the immune response and is known to be involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been shown to have anti-cancer properties. It has been demonstrated to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

Product Name

N-[3-(butyrylamino)phenyl]-2-ethoxybenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[3-(butanoylamino)phenyl]-2-ethoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-8-18(22)20-14-9-7-10-15(13-14)21-19(23)16-11-5-6-12-17(16)24-4-2/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

DJUNZEZNXQGMRS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OCC

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.